molecular formula C12H13NO B12960889 (1S,2R)-2-(prop-2-ynyloxy)-2,3-dihydro-1H-inden-1-amine

(1S,2R)-2-(prop-2-ynyloxy)-2,3-dihydro-1H-inden-1-amine

Cat. No.: B12960889
M. Wt: 187.24 g/mol
InChI Key: WCRPFLRPRKBJII-NEPJUHHUSA-N
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Description

(1S,2R)-2-(Prop-2-yn-1-yloxy)-2,3-dihydro-1H-inden-1-amine is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes an indane backbone, an amine group, and a prop-2-yn-1-yloxy substituent. The stereochemistry of the compound is defined by the (1S,2R) configuration, which can influence its reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(Prop-2-yn-1-yloxy)-2,3-dihydro-1H-inden-1-amine typically involves several steps:

    Formation of the Indane Backbone: The indane backbone can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Amine Group: The amine group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Attachment of the Prop-2-yn-1-yloxy Group: The prop-2-yn-1-yloxy group can be attached through an etherification reaction, where the hydroxyl group of the indane derivative is reacted with propargyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of (1S,2R)-2-(Prop-2-yn-1-yloxy)-2,3-dihydro-1H-inden-1-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the reducing agent and

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

(1S,2R)-2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C12H13NO/c1-2-7-14-11-8-9-5-3-4-6-10(9)12(11)13/h1,3-6,11-12H,7-8,13H2/t11-,12+/m1/s1

InChI Key

WCRPFLRPRKBJII-NEPJUHHUSA-N

Isomeric SMILES

C#CCO[C@@H]1CC2=CC=CC=C2[C@@H]1N

Canonical SMILES

C#CCOC1CC2=CC=CC=C2C1N

Origin of Product

United States

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